Myricetin 3-beta-D-glucopyranoside
Overview
Description
Myricetin 3-beta-D-glucopyranoside is a flavonoid glycoside derived from myricetin, a naturally occurring flavonol found in various fruits, vegetables, and plants. This compound is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties . It is commonly found in plants such as Tibouchina paratropica and has been studied for its potential health benefits and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myricetin 3-beta-D-glucopyranoside typically involves the glycosylation of myricetin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to the hydroxyl group at the 3-position of myricetin . This reaction is often carried out in aqueous media at controlled temperatures to ensure high yield and specificity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving the use of genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in large bioreactors, where they produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Myricetin 3-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Myricetin 3-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of nutraceuticals, cosmeceuticals, and functional foods due to its antioxidant and anti-inflammatory properties
Mechanism of Action
The mechanism of action of Myricetin 3-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparison with Similar Compounds
- Myricetin 3-O-alpha-rhamnopyranoside
- Myricetin 3-O-beta-galactopyranoside
- Myricetin 3-O-beta-arabinopyranoside
Comparison: Myricetin 3-beta-D-glucopyranoside is unique due to its specific glycosylation at the 3-position with a beta-D-glucose moiety. This specific glycosylation enhances its solubility and bioavailability compared to other myricetin glycosides. Additionally, the beta-D-glucose moiety may confer distinct biological activities and therapeutic potentials .
Properties
IUPAC Name |
5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXFLPXBUAOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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